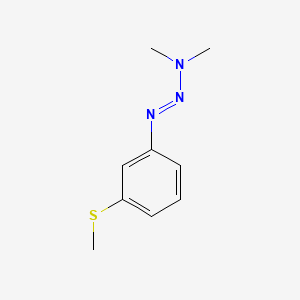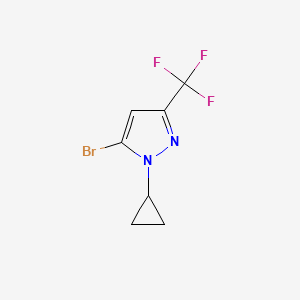
Diethyl 2-acetamido-2-(5-aminopyridin-2-yl)propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2-acetamido-2-(5-aminopyridin-2-yl)propanedioate is an organic compound that belongs to the class of pyridine derivatives. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both acetamido and aminopyridinyl groups in its structure makes it a versatile intermediate for the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-acetamido-2-(5-aminopyridin-2-yl)propanedioate typically involves the following steps:
Starting Materials: The synthesis begins with diethyl malonate and 5-aminopyridine.
Acetylation: The 5-aminopyridine is acetylated using acetic anhydride to form 5-acetamidopyridine.
Condensation: The acetylated product is then condensed with diethyl malonate in the presence of a base such as sodium ethoxide.
Cyclization: The resulting intermediate undergoes cyclization to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 2-acetamido-2-(5-aminopyridin-2-yl)propanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Diethyl 2-acetamido-2-(5-aminopyridin-2-yl)propanedioate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Material Science: It is used in the development of novel materials with specific properties such as conductivity or fluorescence.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Wirkmechanismus
The mechanism of action of Diethyl 2-acetamido-2-(5-aminopyridin-2-yl)propanedioate involves its interaction with specific molecular targets. The acetamido and aminopyridinyl groups can form hydrogen bonds and other interactions with enzymes or receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl 2-acetamidomalonate: Similar structure but lacks the aminopyridinyl group.
2-Acetamido-5-aminopyridine: Similar structure but lacks the diethyl malonate moiety.
Pyridylalanine Derivatives: Compounds with similar pyridine ring but different substituents.
Uniqueness
Diethyl 2-acetamido-2-(5-aminopyridin-2-yl)propanedioate is unique due to the presence of both acetamido and aminopyridinyl groups, which confer specific chemical reactivity and biological activity. This makes it a valuable intermediate for the synthesis of a wide range of compounds with diverse applications.
Eigenschaften
CAS-Nummer |
67938-68-5 |
|---|---|
Molekularformel |
C14H19N3O5 |
Molekulargewicht |
309.32 g/mol |
IUPAC-Name |
diethyl 2-acetamido-2-(5-aminopyridin-2-yl)propanedioate |
InChI |
InChI=1S/C14H19N3O5/c1-4-21-12(19)14(17-9(3)18,13(20)22-5-2)11-7-6-10(15)8-16-11/h6-8H,4-5,15H2,1-3H3,(H,17,18) |
InChI-Schlüssel |
OTXPYNWALLKIAT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C1=NC=C(C=C1)N)(C(=O)OCC)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Ethyl 7-isocyano-2,2-dimethyl-7-[(4-methylphenyl)sulfonyl]heptanoate](/img/structure/B13982449.png)





![1-ethyl-1H-benzo[d]imidazol-5-ol](/img/structure/B13982489.png)

